3,4-Difluorobenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Organic Compounds:

3,4-Difluorobenzaldehyde, a fluorinated aromatic aldehyde, finds application in the synthesis of various organic compounds. One example is its use in the preparation of 3-benzylidene 20,29-dihydrobetulinic acid derivatives, which exhibit potential antitumor activity. [3,4-Difluorobenzaldehyde 97% form. Sigma-Aldrich. ]

Potential Applications:

While research on its specific applications is ongoing, 3,4-difluorobenzaldehyde's unique properties, including its electron-withdrawing fluorine atoms, make it a potential candidate for various research areas. These include:

- Medicinal Chemistry: The presence of fluorine atoms can influence the biological activity of molecules. This characteristic makes 3,4-difluorobenzaldehyde interesting for exploring new drug candidates.

- Material Science: Fluorinated aromatic compounds can possess interesting properties like thermal stability and liquid crystal behavior. These properties could be explored for the development of novel materials.

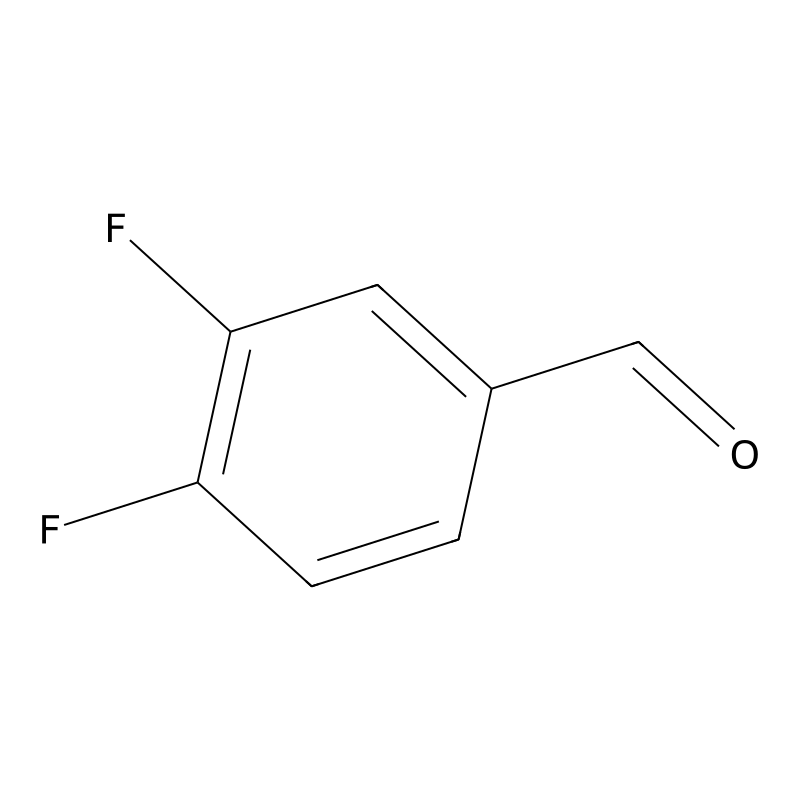

3,4-Difluorobenzaldehyde is an aromatic aldehyde with the molecular formula C₇H₄F₂O. It features two fluorine atoms attached to the benzene ring at the 3 and 4 positions, which significantly influences its chemical properties and reactivity. This compound is characterized by a pale yellow liquid appearance and has a boiling point of approximately 123 °C. Its structure can be represented as follows:

textO || F - C6H3 - F

3,4-Difluorobenzaldehyde is known for its applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

3,4-difluorobenzaldehyde is classified as a combustible liquid []. It can cause skin and eye irritation upon contact []. Standard laboratory safety practices should be followed when handling this compound, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].

Note:

- Information on specific melting point, boiling point, and detailed mechanism of action for 3,4-difluorobenzaldehyde is not readily available in scientific literature. Further research may be required to explore these aspects.

- Nucleophilic Addition Reactions: The carbonyl group can react with nucleophiles to form alcohols or other derivatives.

- Condensation Reactions: It can undergo reactions with amines to form imines or with alcohols to produce acetals.

- Oxidation Reactions: The aldehyde can be oxidized to the corresponding carboxylic acid.

These reactions make it a versatile building block in organic synthesis .

Research indicates that 3,4-difluorobenzaldehyde exhibits biological activity, particularly in the context of pharmaceutical applications. It has been studied for its potential as an anticancer agent, where it serves as a precursor for synthesizing fluoro-substituted analogs of curcumin, known for their therapeutic properties against cancer . Additionally, its toxicity profile suggests that it may cause skin irritation and is harmful if ingested, necessitating careful handling .

Several methods exist for synthesizing 3,4-difluorobenzaldehyde:

- Grignard Reaction: This method involves the reaction of 3,4-difluorobromobenzene with a Grignard reagent (like isopropylmagnesium chloride) in tetrahydrofuran followed by treatment with N,N-dimethylformamide. This approach allows for high yields and purity due to controlled reaction conditions .

- Direct Fluorination: Another method includes direct fluorination of benzaldehyde derivatives using fluorinating agents under specific conditions.

- Reduction of Fluoro-substituted Compounds: The compound can also be synthesized through the reduction of corresponding fluoro-substituted benzoic acids or other derivatives.

3,4-Difluorobenzaldehyde finds applications in various fields:

- Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer treatment.

- Material Science: Its unique properties make it suitable for developing new materials with specific functionalities.

- Organic Synthesis: It serves as a versatile building block for creating more complex organic molecules .

Studies on the interactions of 3,4-difluorobenzaldehyde with biological systems have revealed its potential effects on cellular processes. Research indicates that it can influence signaling pathways associated with cancer cell proliferation and apoptosis. These interactions are critical for understanding its role as a precursor in drug development and therapeutic applications .

Several compounds share structural similarities with 3,4-difluorobenzaldehyde. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Fluorobenzaldehyde | 2-Fluorobenzaldehyde | Contains one fluorine atom; different reactivity profile. |

| 3-Fluorobenzaldehyde | 3-Fluorobenzaldehyde | Similar position of fluorine; used in similar applications. |

| 4-Fluorobenzaldehyde | 4-Fluorobenzaldehyde | Positioned differently; affects chemical behavior. |

| Benzaldehyde | Benzaldehyde | Lacks fluorine; serves as a baseline for comparison. |

Uniqueness of 3,4-Difluorobenzaldehyde

The unique positioning of the two fluorine atoms at the meta positions (3 and 4) imparts distinct electronic properties that influence its reactivity and biological activity compared to other fluorinated benzaldehydes. This positioning enhances its potential use in targeted pharmaceutical applications due to improved interaction profiles with biological targets.

The development of fluorinated aromatic compounds emerged from the broader field of organofluorine chemistry, which gained momentum in the mid-20th century. While the specific discovery timeline of 3,4-difluorobenzaldehyde is not extensively documented in historical literature, it belongs to the class of fluorinated benzaldehydes that became increasingly important as researchers recognized the unique properties imparted by fluorine substitution in organic molecules. The compound's development paralleled advances in fluorination techniques and growing interest in fluorinated building blocks for pharmaceutical applications.

Structural and Functional Significance

3,4-Difluorobenzaldehyde (C₇H₄F₂O, CAS: 34036-07-2) features a benzene ring with fluorine atoms at the 3- and 4-positions and an aldehyde group. This specific substitution pattern creates a unique electronic environment that influences the compound's reactivity and properties.

The structure can be represented as:

O ‖ C-H |F-C C-H \\ / C=C / \\H-C C-F | HThe presence of two fluorine atoms provides several advantageous characteristics:

- Enhanced electrophilicity of the carbonyl carbon

- Modified acidity of the aldehyde hydrogen

- Increased metabolic stability in biological systems

- Altered lipophilicity compared to non-fluorinated analogs

These structural features make 3,4-difluorobenzaldehyde particularly valuable for designing compounds with specific pharmacological profiles and physical properties.

Research Motivation and Contemporary Relevance

The interest in 3,4-difluorobenzaldehyde stems primarily from its versatility as a building block in organic synthesis. It serves as a key intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty materials.

One of the most significant applications is in the synthesis of ticagrelor, an important platelet aggregation inhibitor used in the prevention of thrombotic events. The compound's unique reactivity profile makes it valuable for developing compounds with enhanced biological activities and specific physical properties.

Recent research has focused on optimizing synthetic routes to 3,4-difluorobenzaldehyde, highlighting its growing importance in both academic and industrial settings. The compound's contemporary relevance is further underscored by its inclusion in commercial chemical catalogs from multiple suppliers, indicating sustained demand in research and development sectors.

Grignard Exchange Reactions

Reaction Mechanisms and Optimized Conditions

The Grignard exchange method is the most established route for synthesizing 3,4-difluorobenzaldehyde. The process begins with 3,4-difluorobromobenzene, which undergoes a magnesium-halogen exchange in tetrahydrofuran (THF) to form the Grignard intermediate. Subsequent reaction with N,N-dimethylformamide (DMF) yields the aldehyde via nucleophilic addition-elimination [2].

Key mechanistic steps include:

- Magnesium activation: Magnesium strips react with 2-chloropropane in THF under nitrogen, initiating the Grignard reagent formation.

- Grignard intermediate synthesis: 3,4-Difluorobromobenzene is added dropwise at 0–10°C to form the aryl magnesium bromide.

- Formylation: DMF is introduced at 0–10°C, facilitating aldehyde formation through a six-membered transition state.

Optimized parameters from patent literature [2]:

| Parameter | Value |

|---|---|

| Temperature (Grignard) | 0–40°C |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Time | 4.5 hours (addition) |

| DMF Addition Temperature | 0–10°C |

Industrial-Scale Implementation and Yield Enhancement

Industrial processes scale this method using reactors capable of precise temperature control and inert atmospheres. A 5L pilot-scale setup demonstrated a yield of ~70% [2], with enhancements achieved through:

- Magnesium purity: Higher-grade magnesium reduces side reactions.

- Temperature modulation: Maintaining 0–10°C during DMF addition minimizes byproducts.

- Quenching efficiency: Gradual aqueous workup prevents exothermic decomposition.

Large-scale production employs continuous flow systems to improve mixing and heat dissipation, critical for maintaining selectivity in exothermic Grignard reactions.

Formylation Techniques

Vilsmeier-Haack Reagent Applications

While not explicitly documented for 3,4-difluorobenzaldehyde, the Vilsmeier-Haack reaction (using DMF and POCl₃) is a plausible alternative for introducing the aldehyde group. This method typically applies to electron-rich aromatics, but fluorine’s electron-withdrawing effects may necessitate harsher conditions or activating groups.

Dichloromethyl Alkyl Ether Methods

Dichloromethyl methyl ether (Cl₂CHOMe) can formylate aromatic rings via electrophilic substitution. However, safety concerns over its carcinogenicity limit industrial adoption. No specific studies on 3,4-difluorobenzaldehyde using this method are reported in the reviewed literature.

Alternative Synthetic Routes

Oxidation of Fluorinated Toluene Derivatives

Theoretical routes involve oxidizing 3,4-difluorotoluene derivatives using catalysts like cobalt-molybdenum-bromine complexes. For example, hydrogen peroxide in acetic acid could oxidize the methyl group to an aldehyde. However, competitive overoxidation to carboxylic acids remains a challenge, requiring selective catalysts.

Catalytic Processes and Novel Catalyst Systems

Emergent catalytic systems, such as palladium-mediated cross-couplings or photoredox catalysis, are under exploration. A recent study demonstrated light-driven Grignard polymerizations [4], hinting at potential applications in aldehyde synthesis through radical intermediates.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant